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molecular formula C9H9ClO B1329673 1-(2-Chlorophenyl)propan-1-one CAS No. 6323-18-8

1-(2-Chlorophenyl)propan-1-one

Cat. No. B1329673
M. Wt: 168.62 g/mol
InChI Key: BTSCBJDORATYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05336663

Procedure details

31 ml of 100% nitric acid (dl.52) are introduced into the reaction vessel, and 6 g of o-chloropropiophenone are added dropwise at -10° C. in the course of 15 minutes in such a way that the reaction temperature is between -5° C. and -10° C. To complete the reaction, stirring is continued at 0° C. for 45 minutes. The reaction mixture is subsequently poured onto 300 g of ice, and the aqueous mixture is extracted twice using 200 ml portions of diethyl ether. The organic phase is washed with 100 ml of water, twice with 100 ml portions of 2N potassium hydrogen carbonate solution and finally with saturated sodium chloride solution, dried over magnesium sulfate and concentrated. The residue is recrystallised from diisopropyl ether/n-hexane; m.p.: 55°-56° C.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:15])[CH2:13][CH3:14]>>[CH3:14][CH2:13][C:12]([C:7]1[CH:8]=[C:9]([N+:1]([O-:4])=[O:2])[CH:10]=[CH:11][C:6]=1[Cl:5])=[O:15]

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(CC)=O
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at -10° C. in the course of 15 minutes in such a way that the reaction temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
is between -5° C. and -10° C
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted twice
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of water, twice with 100 ml portions of 2N potassium hydrogen carbonate solution and finally with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from diisopropyl ether/n-hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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